(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
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Overview
Description
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches : This compound has been synthesized using various methods. For example, Nasipuri, Dalal, and Roy (1973) reported its synthesis from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene via Friedel–Crafts acylation and reduction (Nasipuri, Dalal, & Roy, 1973). Kinoshita et al. (2008) described its chemoenzymatic synthesis as part of producing other compounds (Kinoshita et al., 2008).
Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular configurations. Cannon et al. (1975) studied the crystal structure of a similar compound, highlighting the molecular arrangement (Cannon et al., 1975).
Potential Applications in Chemistry and Pharmacology
Derivative Synthesis and Applications : Various derivatives of this compound have been synthesized and studied for potential applications. Hagiwara and Uda (1991) synthesized derivatives for exploring their use in pharmacology, particularly as aldose reductase inhibitors (Hagiwara & Uda, 1991). Bolster, Jansen, and Groot (2001) synthesized (-)-Ambrox starting from a structurally related acid, demonstrating the compound's relevance in fragrance chemistry (Bolster, Jansen, & Groot, 2001).
Synthesis of Structurally Related Compounds : Its structural framework has been utilized in synthesizing various other compounds. For instance, Nazarov et al. (1953) used a similar structural approach in the synthesis of steroid compounds (Nazarov et al., 1953).
properties
CAS RN |
10267-21-7 |
---|---|
Product Name |
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16-,17+,19-,20+/m0/s1 |
InChI Key |
MCHQEVJMCLOQAZ-VBYALHQYSA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Canonical SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
synonyms |
(13S)-Labdane-8,15-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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